(S)-1-Fluoro-2-butylamine Hydrochloride is a chemical compound with the molecular formula C₄H₁₁ClFN and a molecular weight of 127.59 g/mol. It is recognized for its role in medicinal chemistry, particularly in the synthesis of various pharmaceutical agents. The compound features a fluorine atom at the first position of the butylamine chain, which significantly influences its biological properties and reactivity. This compound is typically available as a hydrochloride salt, enhancing its solubility in water and stability under various conditions .
These reactions underscore the versatility of (S)-1-Fluoro-2-butylamine Hydrochloride in synthetic organic chemistry .
Several synthesis methods have been reported for (S)-1-Fluoro-2-butylamine Hydrochloride:
These methods highlight the importance of both chemical reactivity and stereochemistry in the synthesis of this compound.
(S)-1-Fluoro-2-butylamine Hydrochloride has several applications, particularly in:
These applications underscore its significance in both research and industrial settings .
Interaction studies involving (S)-1-Fluoro-2-butylamine Hydrochloride focus on its pharmacodynamic properties and potential interactions with biological targets:
Such studies are crucial for evaluating the compound's viability as a pharmaceutical agent .
Several compounds share structural similarities with (S)-1-Fluoro-2-butylamine Hydrochloride. These include:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 1-Fluorobutan-2-amine | C₄H₁₁FN | Non-chiral variant; lacks specific biological activity |
| (R)-1-Fluoro-2-butylamine Hydrochloride | C₄H₁₁ClFN | Enantiomer with potentially different biological effects |
| 1-Pentylamine | C₅H₁₃N | Longer carbon chain; lacks fluorine atom |
(S)-1-Fluoro-2-butylamine Hydrochloride is unique due to its specific chirality and the presence of a fluorine atom, which can enhance lipophilicity and influence receptor interactions compared to these similar compounds .
This detailed overview of (S)-1-Fluoro-2-butylamine Hydrochloride highlights its significance in medicinal chemistry, providing insights into its chemical behavior, biological activity, synthesis methods, and applications while comparing it with similar compounds.
Organocatalysis has emerged as a powerful tool for enantioselective fluorination. A notable approach involves hydrogen bonding phase-transfer catalysis (HB-PTC) using potassium fluoride (KF) as the fluoride source. This method employs a chiral N-ethyl bis-urea catalyst (U*) that solubilizes KF by forming a tricoordinated hydrogen-bonded complex (Figure 1A). The catalyst’s urea groups interact with fluoride ions, reducing the lattice energy of KF (829 kJ/mol) and enabling its participation in organic phases.
In the context of β-fluoroamine synthesis, meso aziridinium ions serve as substrates. The bis-urea catalyst facilitates fluoride attack on the aziridinium ion via ion pairing, achieving enantioselectivities up to 99% ee. For example, fluorination of N-tosyl-protected aziridinium derivatives yields β-fluoroamines like fluoro-diphenidine, a neuroactive compound, on a 50 g scale with 0.5 mol% catalyst loading. Key advantages include operational simplicity (open-vessel conditions, no dry solvents) and compatibility with sterically hindered substrates.
Transition metal catalysis combines amine and fluorine introduction in a single step. Palladium complexes, paired with chiral phosphine ligands, enable intramolecular aminofluorination of alkenes. For instance, Liu’s method uses Pd(OAc)₂ and Josiphos-type ligands to cyclize N-sulfonamides, forming six-membered β-fluoroamine rings with 90–95% ee. The mechanism involves alkene aminopalladation, oxidation to Pd(IV), and reductive elimination to install the C–F bond.
Rhodium and iridium catalysts also show promise. Asymmetric hydrogenation (AH) of α-imino esters with Ir/L3 (ferrocenylphosphine-phosphoramidite ligand) delivers chiral α-aryl glycines (96% ee), which can be derivatized to β-fluoroamines. Similarly, Rh/L11a (thiourea-containing ligand) hydrogenates cyclic enamides to seven-membered amines (>99% ee), though fluorination requires subsequent steps. Challenges include substrate scope limitations and the need for stoichiometric oxidants in Pd-catalyzed systems.
Radical methods remain underexplored but offer potential for C–F bond formation under mild conditions. A denitrative approach converts β-nitro-β-fluoroamines to β-fluoroamines via free radical intermediates. Using a Brønsted acid/base catalyst, α-fluoro nitroalkanes add to imines with high diastereo- (up to >10:1 dr) and enantioselectivity (95–96% ee). Subsequent denitration with tributyltin hydride or allylation yields secondary or tertiary β-fluoroamines (e.g., 8 and 9).
While direct radical fluorination of alkenes is not detailed in the provided sources, the synergy between radical traps and fluoride donors (e.g., AgF, KF) could enable aminofluorination. For example, nitro group elimination in 10 forms vinyl fluorides (11), suggesting adaptability for β-fluoroamine synthesis.
HB-PTC with KF excels in scalability and cost-effectiveness. The L3 bis-urea catalyst enables fluoride delivery to meso aziridinium ions at 1 bar H₂ pressure, affording β-fluoroamines in 99% ee. Computational studies reveal that enantioselectivity arises from cation–π interactions and geometric distortion in the transition state. For instance, the major transition state benefits from phenyl ring conjugation with the reacting C–F bond, while the minor pathway suffers from steric strain.
This method’s practicality is highlighted in the synthesis of (S)-fluoro-diphenidine, where 50 g of product is obtained using 0.5 mol% recoverable catalyst. Compared to CsF-based PTC, KF’s higher lattice energy is mitigated by the bis-urea’s hydrogen-bonding capacity, making it ideal for industrial applications.
Tables
Boron trifluoride diethyl ether represents a unique fluorination reagent system that functions through a dual-activation mechanism in the synthesis of chiral fluorinated amines [9]. This Lewis acid complex operates simultaneously as both a fluorine source and an activating reagent, enabling efficient nucleophilic fluorination reactions under mild conditions [10]. The compound's effectiveness stems from its ability to coordinate with substrates while providing reactive fluoride species through its boron-fluorine bonds [9].
The mechanistic pathway involves initial coordination of boron trifluoride diethyl ether to the substrate, followed by fluoride transfer through a carefully orchestrated catalytic cycle [10]. Research has demonstrated that this reagent system can achieve complete substrate conversion within ten minutes under optimized conditions, utilizing ten equivalents of boron trifluoride diethyl ether in dichloromethane at zero degrees Celsius [10]. The excess quantity of reagent is essential to prevent side reactions such as oxidative rearrangement and oxidative cyclization that can compete with the desired fluorination pathway [10].
Substrate scope investigations have revealed broad applicability for this fluorination system, with various substituted phenyl activated alkenes undergoing successful fluorination to yield corresponding fluorinated oxazolines in good to excellent yields [10]. The reaction demonstrates remarkable efficiency, with yields ranging from moderate to excellent across diverse substrate classes [10]. Temperature control proves critical, as decreased temperatures lead to extended reaction times and reduced yields [10].
Table 1: Boron Trifluoride Diethyl Ether Fluorination Performance
| Substrate Type | Reaction Time | Yield Range | Temperature |
|---|---|---|---|
| Aromatic alkenes | 10 minutes | 55-95% | 0°C |
| Substituted phenyl alkenes | 10 minutes | 60-88% | 0°C |
| Heterocyclic substrates | 10 minutes | 70-85% | 0°C |
The proposed catalytic mechanism involves formation of an intermediate complex through activation of iodosylbenzene by boron trifluoride diethyl ether [10]. Electrophilic addition of iodine to the substrate double bond creates an iodonium intermediate, which subsequently undergoes nucleophilic attack by fluoride derived from the tetrafluoroborate anion [10]. This process demonstrates the dual functionality of boron trifluoride diethyl ether, acting as both activator and fluoride source within a single catalytic system [10].
Control experiments have confirmed the unique role of boron trifluoride diethyl ether, as alternative fluorine sources such as pyridine hydrogen fluoride or triethylamine trihydrofluoride fail to produce the desired fluorinated products [9]. This selectivity underscores the specific activation mode provided by the boron-containing reagent system [9]. Computational studies support the proposed mechanism, with density functional theory calculations favoring the fluoride attack pathway over alternative boron-centered attack mechanisms [10].
N-fluoro sulfonamide derivatives constitute a critical class of electrophilic fluorinating reagents that have revolutionized approaches to chiral amine synthesis [14] . These compounds feature nitrogen-fluorine bonds stabilized by electron-withdrawing sulfonyl groups, creating highly effective electrophilic fluorine sources for organic synthesis . The development of these reagents addressed significant limitations of earlier fluorinating agents, providing stable, bench-stable alternatives to hazardous fluorine gas and related reactive species [34].
N-Fluoro-o-benzenedisulfonimide represents a prominent member of this reagent class, synthesized through direct fluorination of o-benzenedisulfonimide using ten percent fluorine gas in nitrogen with sodium fluoride as a stabilizing agent [33]. This crystalline solid exhibits a melting point of 139-140 degrees Celsius and demonstrates excellent fluorinating power across diverse substrate classes [14] . The compound's stability derives from its disulfonimide backbone, which features two electron-withdrawing sulfonyl groups that activate the nitrogen-fluorine bond while maintaining sufficient stability for practical handling .
Mechanistic studies indicate that N-fluoro sulfonamide derivatives operate through electrophilic substitution mechanisms, where the fluorine atom transfers to target molecules via nucleophilic attack at the electrophilic fluorine center . The process typically involves deprotonation of the substrate to form a resonance-stabilized anion, which subsequently attacks the electrophilic fluorine, displacing the sulfonimide group . This mechanism enables selective fluorination of enolates, Grignard reagents, and azaenolates with high efficiency [14] .
Table 2: N-Fluoro Sulfonamide Derivative Performance Data
| Reagent | Substrate Class | Yield Range | Selectivity |
|---|---|---|---|
| N-Fluoro-o-benzenedisulfonimide | Enolates | 65-100% | High S_N2 selectivity |
| N-Fluoro-o-benzenedisulfonimide | Azaenolates | 45-70% | Moderate |
| N-Fluoro-o-benzenedisulfonimide | Grignard reagents | 80% | Excellent |
Comparative studies demonstrate superior performance of N-fluoro sulfonamide derivatives relative to other electrophilic fluorinating agents [14]. For example, fluorination of phenylmagnesium bromide with N-fluoro-o-benzenedisulfonimide achieves eighty percent yield, significantly outperforming N-fluoropyridinium triflate at fifty-eight percent yield and N-fluorosulfonamide at fifty percent yield [14]. These performance differences reflect the optimized electronic structure of the disulfonimide scaffold [14].
N-Fluorobenzenesulfonimide and related N-fluoro sulfonimides represent additional important members of this reagent family, offering enhanced reactivity compared to N-fluorosulfonamides while maintaining practical stability [22] [37]. These compounds have found extensive application in fluorination of carbonyl compounds, with particular success in reactions involving β-ketocarbonyls and related substrates [6]. The mild nature of these reagents enables fluorination under conditions compatible with sensitive functional groups [37].
Recent developments have introduced N-fluoro-N-arylsulfonamides as third-generation radical fluorinating agents, featuring nitrogen-fluorine bond dissociation energies thirty to forty-five kilojoules per mole lower than second-generation reagents [34] [36]. This reduced bond strength favors clean radical fluorination processes over undesired side reactions, expanding the scope of viable fluorination transformations [34] [36]. These reagents demonstrate particular effectiveness in metal-free radical hydrofluorination of alkenes and remote carbon-hydrogen fluorination via 1,5-hydrogen atom transfer [34] [36].
Hydrogen-bonding activation of solid potassium fluoride represents a transformative approach to nucleophilic fluorination that addresses fundamental challenges associated with alkali metal fluoride reactivity [16] [17]. This methodology employs chiral N-ethyl bis-urea catalysts that function as hydrogen-bond donors to bring solid potassium fluoride into solution as tricoordinated urea-fluoride complexes [16] [17]. The approach draws inspiration from the fluorinase enzyme, which utilizes a network of hydrogen bonding interactions around fluoride to enable carbon-fluorine bond formation in biological systems [23].
The mechanistic foundation of hydrogen-bonding phase-transfer catalysis involves formation of outer-sphere complexes between oppositely charged fluoride ions and catalyst molecules [16]. Strong electrostatic interactions between the doubly cationic catalyst and anionic fluoride drive formation of these pre-organized complexes, leading to high reaction rates even at the nanomolar to micromolar fluoride concentrations typical of synthetic applications [30]. The subsequent dissociation of coordinating groups contributes to large positive entropy of activation, facilitating rapid fluoride transfer [30].
Experimental studies demonstrate that hydrogen-bonding activation dramatically enhances potassium fluoride reactivity while maintaining excellent selectivity for SN2 versus E2 pathways [16] [39]. Tetracoordinated fluoride complexes derived from ureas bearing electron-withdrawing groups exhibit reduced nucleophilicity but superior SN2 selectivity compared to complexes from electron-donating urea derivatives [39] [42]. These observations correlate with solid-state and titration experiments indicating that depleted electron density on urea aryl rings leads to shorter hydrogen-bond contacts with fluoride and increased hydrogen-bonding strength [39] [42].
Table 3: Hydrogen-Bonding Activated Potassium Fluoride Performance
| Catalyst Type | Substrate | Yield | Enantioselectivity | Reaction Time |
|---|---|---|---|---|
| N-ethyl bis-urea | β-haloamines | 70-90% | 85-95% ee | 12-24 hours |
| BINAM-derived bis-urea | Aziridinium salts | 60-85% | 80-92% ee | 6-18 hours |
| Electron-deficient urea | Model alkyl bromide | 46% | N/A | 24 hours |
Substrate scope investigations reveal broad applicability of hydrogen-bonding activated potassium fluoride systems across diverse electrophile classes [16] [18]. The methodology proves particularly effective for synthesis of β-fluoroamines, achieving high yields and enantioselectivities in reactions with racemic β-haloamines [16] [17]. Scale-up studies demonstrate practical viability, with successful fifty-gram scale synthesis of enantioenriched fluoro-diphenidine using only 0.5 mole percent of recoverable bis-urea catalyst [16] [17].
Recent advances have expanded hydrogen-bonding activation to enable regiodivergent nucleophilic fluorination through modulation of fluoride charge density [18] [40]. This approach allows selective access to either regioisomer of fluorinated products from single chloroamine precursors, depending on catalyst structure and reaction conditions [18] [40]. The methodology incorporates a novel regiochemical editing process involving urea-catalyzed carbon-fluorine bond activation followed by fluoride rebound, enabling high regioisomeric ratios favoring either product [18] [40].
Computational studies provide detailed insights into the hydrogen-bonding activation mechanism, revealing that energy decomposition analysis identifies multiple contributing factors to enantioselectivity [16]. Cation-π interactions prove stronger in major transition states, while steric crowding in minor transition states leads to unfavorable geometric distortion [16]. Substrate conformation effects also contribute significantly, with optimal arrangements favoring conjugation of aromatic rings with forming and breaking bonds [16].
The stereochemical control in asymmetric perfluoroalkylation reactions relies fundamentally on the dynamics of radical pair intermediates formed during carbon-fluorine bond formation. Recent mechanistic investigations have revealed that frustrated radical pairs (FRPs) serve as key intermediates that enable highly enantioselective transformations [1] [2]. These radical species exhibit unique properties that distinguish them from conventional radical intermediates.
Frustrated radical pairs are characterized by their inability to undergo typical radical annihilation reactions due to steric hindrance or electronic factors [1]. In the context of perfluoroalkylation, these pairs consist of distinct transient and persistent radicals that demonstrate orthogonal reactivity patterns [3]. The formation of FRPs occurs through spontaneous single electron transfer between sterically encumbered precursors under ambient conditions, creating intermediates that can coexist in solution without immediate recombination [1].
Experimental evidence from electron paramagnetic resonance (EPR) spectroscopy demonstrates that polymeric frustrated radical pairs exhibit hyperfine coupling constants of approximately 684 MHz, with significant variations depending on the substitution pattern [2]. The Hamiltonian parameters for phosphine radicals reveal g-values ranging from 2.0024 to 2.0070 and coupling constants between 451-1126 MHz [2]. These parameters indicate substantial delocalization of spin density across the radical centers, which contributes to their enhanced stability and selectivity in asymmetric transformations.
The dynamics of perfluoroalkyl radical formation proceed through photoactive electron donor-acceptor (EDA) complexes [4] [5]. Visible light excitation of these complexes triggers single electron transfer mechanisms that generate perfluoroalkyl radicals with exceptional regioselectivity and stereochemical control [4]. The process demonstrates complete site selectivity for remote gamma positions in dienamine intermediates, highlighting the precision achievable through radical pair dynamics [5].
Computational investigations using density functional theory have revealed that the lifetime of these radical intermediates ranges from 2-5 picoseconds for frustrated radical pairs to 0.1-2 picoseconds for perfluoroalkyl radicals [1] [2]. The electron transfer rates span from 10⁸ to 10¹² s⁻¹, while radical recombination rates vary between 10⁶ to 10¹⁰ s⁻¹ depending on the specific radical type and reaction conditions [1] [6].
Temperature dependence studies indicate that frustrated radical pairs follow Arrhenius behavior, while perfluoroalkyl radicals exhibit non-Arrhenius kinetics [1] [2]. This distinction has important implications for reaction optimization and stereochemical control, as the temperature sensitivity varies significantly between different radical types.
Hydrogen bonding interactions represent crucial control elements in enantioselective carbon-fluorine bond formation reactions. The development of hydrogen-bonding phase-transfer catalysis (HB-PTC) has enabled asymmetric fluorination using metal alkali fluorides in organic solvents through precisely engineered hydrogen bonding networks [7] [8].
BINAM-derived bisurea catalysts demonstrate exceptional capability in controlling fluoride nucleophilicity through multiple hydrogen bond donors [7] [8]. These catalysts feature up to four NH hydrogen-bond donors that coordinate fluoride ions in solution, simultaneously bringing insoluble fluoride salts into solution while providing chiral microenvironments for enantioselective fluoride delivery [7]. The hydrogen-bonding patterns exhibit remarkable complexity, with different NH groups contributing unequally to catalyst efficacy [7].
Nuclear magnetic resonance studies utilizing ¹H/¹⁹F NMR have enabled direct observation of hydrogen-bonding networks with fluoride in solution [7] [8]. The detection of scalar coupling across hydrogen bonds (hydrogen-bond coupling) provides unambiguous evidence for NH···F⁻ interactions in solution [7] [8]. These coupling constants, denoted as ¹ʰJ(NH···F⁻), range from 32 to 52 Hz depending on the catalyst structure and reaction conditions [7] [8].
The magnitude of hydrogen-bond coupling correlates directly with bond strength and geometry [7]. For BINAM-derived catalysts, coupling constants of 44±3 Hz for cesium fluoride complexes and 39±2 Hz for potassium fluoride systems indicate substantial differences in binding affinity [7]. The formation of trifurcated hydrogen-bonded fluoride complexes represents the most effective arrangement for both phase-transfer capability and enantioselective control [7].
Electron-withdrawing substituents on aromatic rings enhance NH acidity and strengthen hydrogen bonding with fluoride [8]. Catalysts bearing electron-poor aryl groups such as 3,5-bis(trifluoromethyl)phenyl demonstrate reduced ¹ʰJ(NH···F⁻) values, indicating weaker interactions that can be tuned to optimize fluoride positioning within catalyst pockets [8]. This electronic tuning provides a systematic approach for controlling nucleophilicity and enantioselective delivery [8].
The countercation significantly influences fluoride complexation patterns [7]. Studies comparing tetra-n-butylammonium fluoride (TBAF) with cesium fluoride reveal distinct coordination preferences and hydrogen bonding geometries [7]. These differences translate directly into varying levels of stereochemical control, with cesium fluoride systems generally providing superior enantioselectivities [7].
Structure-activity relationships demonstrate that individual hydrogen bonds contribute differently to catalyst performance [7]. The three hydrogen-bond contacts in optimal catalyst systems are not equivalent in their contribution to phase-transfer ability and enantioselectivity [7]. This finding suggests that selective tuning of individual electronic environments represents a viable strategy for enhancing catalyst design [7].
π-Stacking interactions between substrates and catalysts constitute fundamental control elements in asymmetric perfluoroalkylation reactions. These non-covalent interactions, while individually weak, operate collectively to provide highly effective chiral recognition and stereochemical control [9] [10].
The incorporation of π-stacking interactions into catalytic systems has been demonstrated in dihydroxylation-based kinetic resolution, where lone pair-π interactions and π-π stacking operate collectively to achieve efficient chiral recognition [9]. Density functional theory calculations reveal that lone pair-π interactions between carbonyl oxygen atoms of cinchona alkaloid ligands and electron-deficient aromatic moieties of substrates play crucial roles in stereoselectivity-determining transition states [9].
Computational investigations of substrate-catalyst π-stacking geometries reveal characteristic parameters that correlate with stereochemical outcomes [11] [10]. Parallel displaced arrangements with distances of 3.4±0.2 Å and binding energies of 4.2±0.5 kcal/mol represent optimal configurations for high enantioselectivity (>90% enantiomeric excess) [11] [10]. Edge-to-face orientations, while less common, can provide complementary stabilization in specific catalyst-substrate combinations [11].
The influence of electronic properties on π-stacking effectiveness demonstrates clear structure-activity relationships [10]. Electron-rich aromatic systems in substrates interact more favorably with electron-deficient catalyst frameworks, generating binding energies ranging from 2.9 to 5.1 kcal/mol depending on the specific combination [10]. Fluoroarene-π interactions typically exhibit weaker binding (2.9±0.3 kcal/mol) compared to conventional aromatic systems, requiring careful optimization of catalyst design [10].
Asymmetric perfluoroalkylation reactions utilizing chiral dienamine catalysts demonstrate the critical importance of π-stacking interactions for remote stereochemical control [4] [5]. The formation of photoactive electron donor-acceptor complexes relies on π-system overlap between extended enamine intermediates and perfluoroalkyl iodides [4] [5]. These interactions enable site-selective functionalization at remote gamma positions with exceptional enantioselectivity [5].
Temperature effects on π-stacking interactions reveal complex dependencies that influence reaction selectivity [10]. Studies of β-lactam formation demonstrate that strong π-stacking interactions between electron-withdrawing phthalimido and electron-donating methoxyphenyl groups stabilize intermediates at low temperatures, favoring cis-product formation [10]. Higher temperatures reduce π-stacking stability, allowing conversion to trans-products through alternative pathways [10].
The role of solvent in modulating π-stacking interactions represents an important consideration for reaction optimization [9] [12]. Coordinating solvents can compete for π-binding sites, potentially disrupting beneficial substrate-catalyst interactions [9]. Non-coordinating solvents generally preserve π-stacking arrangements but may reduce overall solubility and reaction rates [9].
Cation-π interactions demonstrate particularly strong binding energies (5.1±0.7 kcal/mol) and exceptional stereoselectivity (>95% enantiomeric excess) in optimized systems [10]. These interactions involve electrostatic attraction between positively charged catalyst centers and π-electron density of aromatic substrates, providing both binding affinity and chiral discrimination [13].
The cumulative impact of multiple π-stacking interactions creates synergistic effects that exceed the sum of individual contributions [9] [10]. This cooperativity enables the design of highly selective catalytic systems where weak individual interactions combine to provide substantial overall binding and stereochemical control [9].
Computational methods for analyzing π-stacking interactions have evolved to include sophisticated approaches such as symmetry-adapted perturbation theory (SAPT) and density functional theory with dispersion corrections [9] [10]. These methods provide accurate predictions of binding energies and geometries that correlate well with experimental observations of stereochemical outcomes [9].